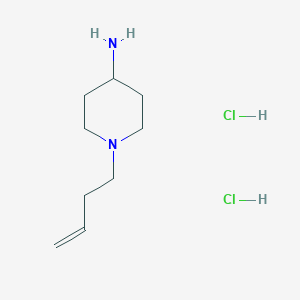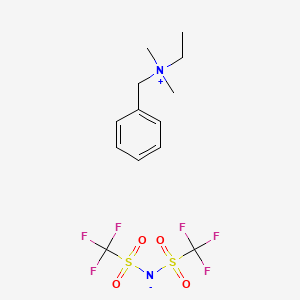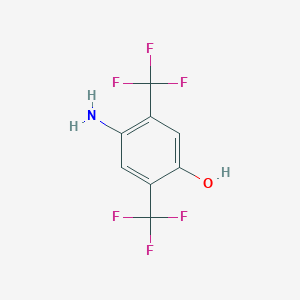
N-acetylglutaminylglutamine
Overview
Description
N-acetylglutaminylglutamine is a dipeptide that was discovered in the bacterium Sinorhizobium meliloti grown at high osmolarity . It has been shown to be synthesized and accumulated by a few osmotically challenged bacteria .
Synthesis Analysis
The synthesis of N-acetylglutaminylglutamine is mediated by a new pathway conserved among bacteria . Two genes, which putatively encode a glutamine amidotransferase and an acetyltransferase and are up-regulated by osmotic stress, were identified in Pseudomonas aeruginosa . A locus carrying the orthologous genes in S. meliloti, asnO and ngg, was identified . The asnO–ngg cluster encodes a unique enzymatic machinery mediating nonribosomal peptide synthesis .Molecular Structure Analysis
The molecular formula of N-acetylglutaminylglutamine is C12H21N5O5 . Its average molecular weight is 315.328 and its monoisotopic molecular weight is 315.15427 .Physical And Chemical Properties Analysis
N-acetylglutaminylglutamine has a density of 1.304g/cm3 . Its boiling point is 933.9°C at 760 mmHg and its refractive index is 1.537 . It has a flash point of 518.6°C .Scientific Research Applications
Osmotic Stress Adaptation in Bacteria
“N-acetylglutaminylglutamine” has been found to accumulate in certain bacteria such as Sinorhizobium meliloti and Pseudomonas aeruginosa when they are grown in high osmolarity environments. This compound helps these organisms adapt to osmotic stress .
Nonribosomal Peptide Synthesis
The compound is synthesized through a unique enzymatic machinery mediating nonribosomal peptide synthesis, involving enzymes like Ngg and AsnO .
Mechanism of Action
Target of Action
N-acetylglutaminylglutamine, an unusual dipeptide, is primarily targeted at bacteria such as Rhizobium meliloti and Pseudomonas aeruginosa . These bacteria are known to accumulate N-acetylglutaminylglutamine when they are exposed to environments of high osmolarity .
Mode of Action
The mode of action of N-acetylglutaminylglutamine involves its synthesis and accumulation in bacteria under osmotic stress . The synthesis of N-acetylglutaminylglutamine is mediated by a unique enzymatic machinery that involves two key enzymes: a glutamine amidotransferase and an acetyltransferase . These enzymes are up-regulated by osmotic stress and are responsible for the conversion of N-acetylglutaminylglutamine into NAGGN .
Biochemical Pathways
The biochemical pathway of N-acetylglutaminylglutamine involves the formation of an intermediate N-acetylglutaminylglutamine, catalyzed by a bifunctional enzyme . This is followed by the addition of an amide group, which converts N-acetylglutaminylglutamine into NAGGN . This pathway is conserved among a large number of bacteria with different lifestyles, such as marine, symbiotic, and pathogenic bacteria .
Pharmacokinetics
It is known that the intracellular levels of n-acetylglutaminylglutamine are dependent on the chemical composition and the osmolality of the growth medium .
Result of Action
The result of N-acetylglutaminylglutamine’s action is the adaptation of bacteria to environments of high osmolarity . The accumulation of N-acetylglutaminylglutamine helps bacteria counteract the dehydrating effect of low water activity in the medium, without interfering with macromolecular structure or function .
Action Environment
The action of N-acetylglutaminylglutamine is influenced by environmental factors such as osmolarity . In environments of high osmolarity, bacteria accumulate N-acetylglutaminylglutamine to adapt and survive . The synthesis and accumulation of N-acetylglutaminylglutamine are also influenced by the chemical composition of the growth medium .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O6/c1-6(17)15-7(2-4-9(13)18)11(20)16-8(12(21)22)3-5-10(14)19/h7-8H,2-5H2,1H3,(H2,13,18)(H2,14,19)(H,15,17)(H,16,20)(H,21,22)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQQDQHEOLWKFV-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)




![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)



